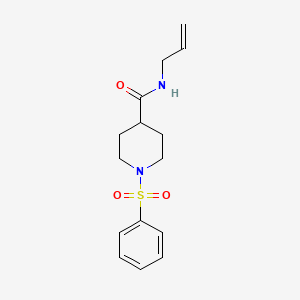
N-allyl-1-(phenylsulfonyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-1-(phenylsulfonyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known by its chemical formula C17H22N2O3S and molecular weight of 342.44 g/mol.
Aplicaciones Científicas De Investigación
Synthesis and Enzyme Inhibition
Novel Piperidine Derivatives and Their Anti-Acetylcholinesterase Activity
A study described the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for their anti-acetylcholinesterase (AChE) activity. Compounds with bulky moieties in the para position of benzamide showed a substantial increase in activity. The introduction of an alkyl or phenyl group at the nitrogen atom of benzamide dramatically enhanced activity, highlighting the role of the basic quality of the nitrogen atom of piperidine in increasing activity. One compound was identified as a potent inhibitor of AChE, suggesting potential applications in antidementia therapy (Sugimoto et al., 1990).
Aryl Ketone Catalyzed Radical Allylation of C(sp3)-H Bonds
This research achieved the catalytic introduction of an allyl group at nonacidic C(sp3)-H bonds under photoirradiation, using 1,2-bis(phenylsulfonyl)-2-propene as an allyl source. The transformation was catalyzed solely by an organic molecule and proceeded smoothly even under visible light irradiation. This method could have broad applications in the selective allylation of substances including alkanes, carbamates, and alcohols (Kamijo et al., 2016).
Pharmacological Applications
Benzamide Derivatives as Selective Serotonin Receptor Agonists
A series of benzamide derivatives were synthesized and evaluated for their effect on gastrointestinal motility. These compounds, with a polar substituent group at the 1-position of the piperidine ring, showed potential as novel prokinetic agents with reduced side effects, highlighting the selective serotonin 4 receptor agonistic activity (Sonda et al., 2004).
Antibacterial Activity of Benzenesulfonamide Derivatives
New N,N-diethylamide bearing sulfonamides were synthesized and showed marked potency as antibacterial agents against Escherichia coli and Staphylococcus aureus. This indicates the potential of these compounds in developing new antibacterial agents (Ajani et al., 2013).
Chemical Synthesis and Reactions
Sulfomethylation of Polyazamacrocycles
The sulfomethylation of piperazine and various polyazamacrocycles was explored, showing that the number of methanesulfonate groups introduced could be largely determined by pH. This method provides a new route to entry of mixed-side-chain macrocyclic chelates, which could have applications in chelation therapy and radiopharmacy (van Westrenen & Sherry, 1992).
Regio- and Enantioselective Hydrosulfonylation of 1,3-Dienes
A palladium-catalyzed process was developed for the regio- and enantioselective hydrosulfonylation of 1,3-dienes with sulfinic acids, providing a method to access 1,3-disubstituted chiral allylic sulfones. This method is notable for its broad substrate scope and mild reaction conditions, demonstrating its potential utility in pharmaceutical chemistry (Zhang et al., 2020).
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-N-prop-2-enylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-2-10-16-15(18)13-8-11-17(12-9-13)21(19,20)14-6-4-3-5-7-14/h2-7,13H,1,8-12H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIKUIZISTVUFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-1-(phenylsulfonyl)-4-piperidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole](/img/structure/B2878887.png)

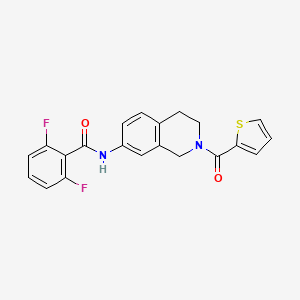

![7-Methyl-6-oxa-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B2878894.png)
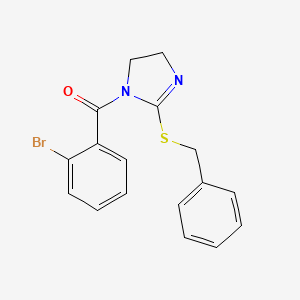
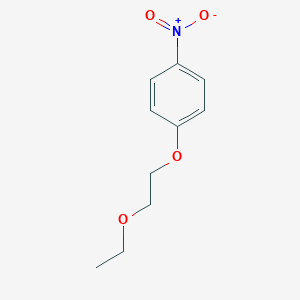
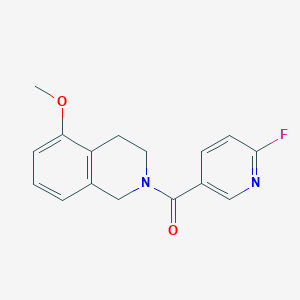
![Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2878904.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B2878905.png)
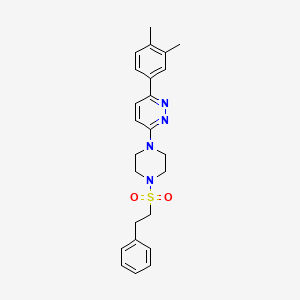
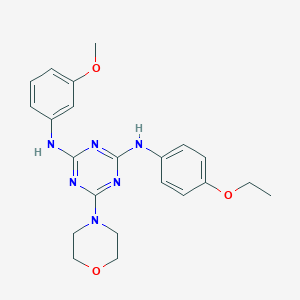
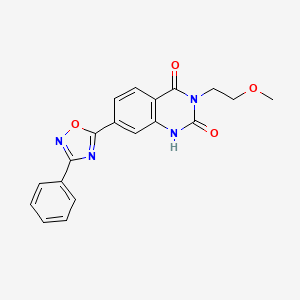
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2878910.png)